molecular formula C16H8Cl2N2O4 B12011559 (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] CAS No. 21443-48-1

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]

Cat. No.: B12011559
CAS No.: 21443-48-1
M. Wt: 363.1 g/mol
InChI Key: BZZJOJCPQADALQ-UHFFFAOYSA-N
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Description

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] is a complex organic compound characterized by the presence of an oxadiazole ring and two chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-1,2,5-oxadiazole under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the consistent production of high-purity (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone].

Chemical Reactions Analysis

Types of Reactions

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]
  • (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]
  • (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]

Uniqueness

The uniqueness of (2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone] lies in its specific chemical structure, which imparts distinct properties. The presence of chlorophenyl groups enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

21443-48-1

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

IUPAC Name

[4-(4-chlorobenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C16H8Cl2N2O4/c17-11-5-1-9(2-6-11)15(21)13-14(20(23)24-19-13)16(22)10-3-7-12(18)8-4-10/h1-8H

InChI Key

BZZJOJCPQADALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NO[N+](=C2C(=O)C3=CC=C(C=C3)Cl)[O-])Cl

Origin of Product

United States

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